molecular formula C12H14ClN3O2 B3290656 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 86634-66-4

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

货号: B3290656
CAS 编号: 86634-66-4
分子量: 267.71 g/mol
InChI 键: LDIAOYUCZCMDTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purines. At position 4, a chlorine substituent serves as a reactive site for nucleophilic substitution, while the position 7 is functionalized with a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group. The dioxolane moiety acts as a protecting group for a diol, enhancing solubility and stability during synthesis . This compound is pivotal as an intermediate in medicinal chemistry, particularly for kinase inhibitors and nucleoside analogs .

属性

IUPAC Name

4-chloro-7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-12(2)17-6-8(18-12)5-16-4-3-9-10(13)14-7-15-11(9)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIAOYUCZCMDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2C=CC3=C2N=CN=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound with notable biological activity, particularly in the context of inhibiting specific receptor tyrosine kinases. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 6-chloropyrazin-2-amine with a derivative of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in a tetrahydrofuran solvent under nitrogen atmosphere. The reaction conditions typically include stirring at elevated temperatures followed by purification through silica gel chromatography to yield the target compound with a reported yield of approximately 31% .

Inhibition of CSF1R

Recent studies have highlighted the compound's potent inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor plays a crucial role in macrophage differentiation and maintenance. The compound exhibits subnanomolar enzymatic inhibition of CSF1R and shows excellent selectivity against other kinases in the Platelet-Derived Growth Factor Receptor (PDGFR) family. This selectivity is significant as it reduces potential off-target effects in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on their structural modifications. For instance, variations in the amino group at position 4 significantly impact CSF1R and Epidermal Growth Factor Receptor (EGFR) inhibitory activities. Compounds with specific substitutions have demonstrated enhanced potency and selectivity profiles. The presence of the NH pyrrole unit has been identified as critical for maintaining CSF1R activity while minimizing EGFR inhibition .

Case Study 1: Antitumor Activity

In vitro studies on cell lines have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit cell proliferation and migration in various cancer models. For example, compounds similar to 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine were tested against A431 vulvar epidermal carcinoma cells and showed significant reductions in cell viability at low micromolar concentrations .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies conducted on selected compounds from this class indicate favorable absorption and metabolic stability. These findings suggest that such compounds could be developed further for clinical applications targeting macrophage-related diseases or cancer therapies where CSF1R plays a pivotal role .

Table 1: Biological Activity Profile of Selected Pyrrolo[2,3-d]pyrimidines

CompoundCSF1R IC50 (nM)EGFR IC50 (nM)Selectivity Ratio
Compound A< 1> 1000>1000
Compound B< 10< 10010
4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine < 5 > 500 >100

相似化合物的比较

Structural Comparison

The structural diversity of pyrrolo[2,3-d]pyrimidine derivatives arises from substitutions at positions 4 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Position 4 Substituent Position 7 Substituent Key Features References
Target Compound Cl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Dioxolane protects diol; enhances solubility via polar oxygen atoms. N/A
4-Amino Derivatives (e.g., Compound 1) NHAr (aniline derivatives) H Amino groups enable kinase inhibition (e.g., EGFR IC50: low nM range).
SEM-Protected Derivative Cl (2-(trimethylsilyl)ethoxy)methyl (SEM) Bulky SEM group improves synthetic stability; used in JAK inhibitor synthesis.
7-Methyl Derivative Cl Methyl Simple alkyl group reduces steric hindrance; lower molecular weight.
7-Tosyl Derivative Cl p-toluenesulfonyl Sulfonyl group acts as a leaving group; facilitates further substitutions.
Ferrocene-Triazole Hybrid (11a) Cl Ferrocene-triazole Electroactive ferrocene moiety enhances antitumor activity.

Physicochemical Properties

The dioxolane group in the target compound likely improves aqueous solubility compared to hydrophobic groups like SEM or tosyl.

Table 2: Physicochemical Properties of Key Derivatives

Compound Name Boiling Point (°C) Density (g/cm³) Solubility pKa References
Target Compound Not reported Not reported Likely moderate* ~3.0† N/A
SEM-Protected Derivative 368.3 (predicted) 1.17 Low in water 3.00
7-Tosyl Derivative - - Low in water -

*Predicted based on dioxolane’s polarity. †Estimated from similar chloro-pyrrolopyrimidines.

常见问题

Q. What are the standard synthetic routes for preparing 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

The compound is synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with functionalized amines or alcohols. A typical procedure involves:

  • Dissolving the chloro-pyrrolopyrimidine precursor (1.3 mmol) and the desired amine (3 equiv) in isopropanol.
  • Adding catalytic HCl (3 drops) and refluxing for 12–48 hours.
  • Neutralizing with NH4_4OH, extracting with CHCl3_3, and recrystallizing from methanol to achieve yields of 16–94% .
    Key variables : Reaction time, solvent polarity, and acid catalyst concentration significantly influence yields.

Q. How is the compound characterized structurally and analytically?

Characterization involves:

  • 1^1H/13^{13}C NMR : Peaks at δ 11.74 ppm (NH), 8.27 ppm (H-2 pyrrolo ring), and 6.79 ppm (H-5) confirm substitution patterns .
  • HRMS : Exact mass matching (e.g., m/z 211.0978 for N-phenyl derivatives) validates molecular integrity .
  • Melting points : Sharp melting points (e.g., 241°C for compound 1) indicate purity .

Q. What are the primary biochemical applications of this compound?

The compound serves as a kinase inhibitor scaffold , targeting EGFR, Her2, VEGFR2, and CDK2. Its 4-chloro group and substituted side chain enable selective binding to kinase active sites, modulating cellular proliferation pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

Regioselectivity is influenced by:

  • Substituent electronics : Electron-withdrawing groups (e.g., 4-fluorophenyl) slow reaction kinetics, requiring extended reflux times (up to 48 hours) to achieve >50% yields .
  • Steric hindrance : Bulky substituents (e.g., naphthylmethyl) necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity .
    Methodological optimization : Use kinetic studies (TLC monitoring) and DFT calculations to predict steric/electronic effects .

Q. How do structural modifications impact kinase inhibition efficacy?

  • Substitution at the 7-position : Adding hydrophobic groups (e.g., 2-phenylethyl) enhances binding to kinase hydrophobic pockets, improving IC50_{50} values by 3–5-fold .
  • Chlorine vs. fluorine substitution : Fluorine at the 4-position increases metabolic stability but reduces potency against CDK2 due to altered hydrogen bonding .
    Experimental validation : Compare inhibition data (e.g., IC50_{50}) across analogs using enzyme-linked immunosorbent assays (ELISAs) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 27% vs. 86% for similar amines) arise from:

  • Reaction scale : Smaller scales (<1 mmol) often suffer from inefficient mixing or heat transfer .
  • Purification methods : Silica gel chromatography vs. recrystallization can alter recovery rates by 15–20% .
    Mitigation : Standardize reaction conditions (e.g., 1.3 mmol scale, 12-hour reflux) and validate purity via HPLC .

Q. How is the compound utilized in structure-activity relationship (SAR) studies?

SAR workflows include:

  • Parallel synthesis : Generate 15–30 derivatives with systematic substitutions (e.g., aryl, alkyl) at the 4- and 7-positions .
  • Biological profiling : Test derivatives against kinase panels to map substituent effects on selectivity (e.g., EGFR vs. VEGFR2) .
  • Co-crystallography : Resolve binding modes (e.g., PDB 7PP) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。